![molecular formula C8H7ClN2S B1626018 4-Chloro-2-ethylthieno[2,3-d]pyrimidine CAS No. 56844-11-2](/img/structure/B1626018.png)
4-Chloro-2-ethylthieno[2,3-d]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 4-Chloro-2-ethylthieno[2,3-d]pyrimidine and similar compounds often involves reactions with various reagents. For example, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[2,3-d]pyrimidine-7-carbonitriles . Another method involves heating thiophene-2-carboxamides in formic acid .Molecular Structure Analysis
The molecular structure of this compound is based on a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The pyrimidine ring is fused with a thiophene ring, forming the thieno[2,3-d]pyrimidine structure .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . Additionally, it can be involved in the synthesis of complex organic compounds .Scientific Research Applications
Nonlinear Optical Properties and Molecular Analysis
- Thiopyrimidine derivatives, including 4-Chloro-2-ethylthieno[2,3-d]pyrimidine, have shown promising applications in nonlinear optics (NLO) and medicine due to their significant presence in DNA and RNA. A study utilizing density functional theory (DFT) and time-dependent DFT (TDDFT) highlighted the excellent NLO properties of these compounds, indicating their potential for optoelectronic applications (Hussain et al., 2020).
Antifungal Activities
- 4-Chlorothieno[2,3-d]pyrimidines have been synthesized and evaluated for their antifungal properties against various pathogens, showing preventive effects on rice blast, sheath blight, and cucumber powdery mildew. This highlights their potential as effective antifungal agents (Konno et al., 1989).
Synthesis of Anticancer Drug Intermediates
- The compound has been utilized as an intermediate in the synthesis of small molecule anticancer drugs. A study describes a rapid synthetic method for such compounds, indicating the chemical's importance in medicinal chemistry (Zhou et al., 2019).
Microwave-based Synthesis for Gefitinib Bioisosteres
- Microwave irradiation has facilitated the synthesis of novel thienopyrimidine derivatives as bioisosteres of gefitinib, a chemotherapeutic agent. This method represents a quick and efficient approach to synthesizing such compounds for further pharmacological evaluation (Phoujdar et al., 2008).
Antimicrobial Applications
- New thienopyrimidine derivatives have been synthesized and tested for their antimicrobial activities, showing potential as antimicrobial agents. This underscores the versatility of this compound derivatives in developing new therapeutics (Hozien et al., 1996).
Radioprotective and Antitumor Activities
- A variety of thieno[2,3-d]pyrimidine derivatives have exhibited promising radioprotective and antitumor activities. These findings suggest the potential of these compounds in cancer therapy and radioprotection (Alqasoumi et al., 2009).
Mechanism of Action
Target of Action
4-Chloro-2-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is known to target specific kinases involved in disease pathways . These kinases play a crucial role in cell signaling and are often implicated in various diseases, including cancer .
Mode of Action
The compound interacts with its targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . This interaction results in the inhibition of the targeted kinases, thereby disrupting the disease pathways they are involved in .
Result of Action
The inhibition of specific kinases by this compound disrupts cell signaling pathways, leading to potential therapeutic effects. For instance, the compound has been found to have anticancer properties . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Safety and Hazards
Future Directions
While specific future directions for 4-Chloro-2-ethylthieno[2,3-d]pyrimidine are not mentioned in the retrieved papers, there is a general interest in the synthesis and evaluation of pyrimidine derivatives due to their diverse biological activities . This includes the development of new pyrimidines as anti-inflammatory agents .
properties
IUPAC Name |
4-chloro-2-ethylthieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-2-6-10-7(9)5-3-4-12-8(5)11-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCDEKLEICRQKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CS2)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481263 | |
Record name | 4-chloro-2-ethylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56844-11-2 | |
Record name | 4-chloro-2-ethylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-ethylthieno[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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